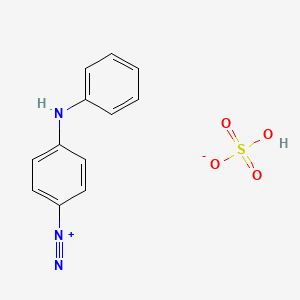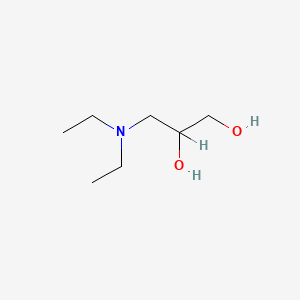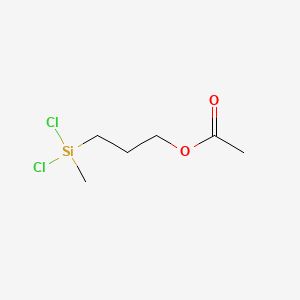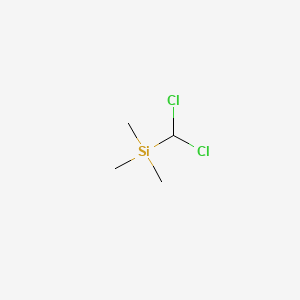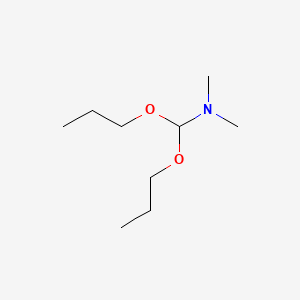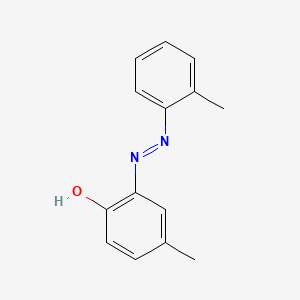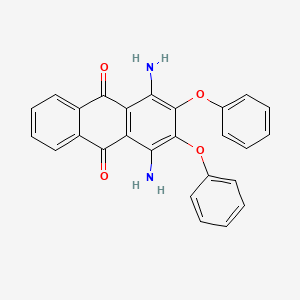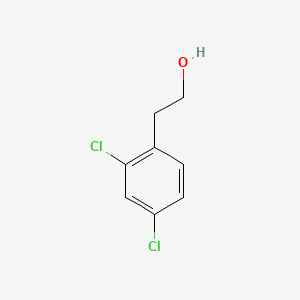
2,4-Dichlorophenethyl alcohol
説明
2,4-Dichlorophenethyl alcohol is a derivative of phenethyl alcohol . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenethyl alcohol involves selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . The yield of the reaction is 65% .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenethyl alcohol is C8H8Cl2O . The molecular weight is 191.05 . The SMILES string is OCCc1ccc(Cl)cc1Cl .Physical And Chemical Properties Analysis
2,4-Dichlorophenethyl alcohol has a boiling point of 119 °C/0.8 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.566 (lit.) .科学的研究の応用
Microwave Assisted Nanoscale Zero-Valent Copper Activated Persulfate
This research investigated the removal of 2,4-dichlorophenol (2,4-DCP) from aqueous solutions using a microwave irradiation assisted system. Effective operational parameters were studied, resulting in the complete degradation of 2,4-DCP and the identification of major intermediates of degradation (Ghorbanian et al., 2019).
Polyvinyl Alcohol-Immobilized Phanerochaete Chrysosporium
This study utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium for the bioremediation of wastewater containing 2,4-dichlorophenol. The biosorbent showed high efficiency in removing both cadmium and 2,4-DCP from polluted wastewater (Huang et al., 2015).
Titanium Dioxide Photocatalytic Oxidation
This research focused on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in UV-illuminated aqueous TiO2 suspension. The study provided insights into the degradation mechanisms and identified major reaction intermediates (Sun & Pignatello, 1995).
Low Temperature Plasma Coupled with TiO2 Photocatalysis
This study investigated the degradation of 2,4-DCP in wastewater using a dielectric barrier discharge reactor coupled with TiO2 photocatalysis. The research highlighted the role of hydroxyl radicals in the degradation process and the enhanced efficiency with I-TiO2 compared to TiO2 alone (Li et al., 2015).
Biodegradation in Sequencing Batch Reactors
This study demonstrated the biodegradation of 2,4-DCP in sequencing batch reactors augmented with immobilized mixed culture. The research showed how bioaugmentation level impacted the performance of the systems in treating 2,4-DCP containing wastewater (Quan et al., 2003).
Visible-Light-Induced Photocatalytic Degradation
The degradation of 4-chlorophenol and other phenolic compounds under visible light in the presence of pure TiO2 was studied. The findings suggest a surface complexation mechanism responsible for the visible light reactivity (Kim & Choi, 2005).
Studies in Plant Metabolism
Radioactive 2,4-dichlorophenoxyacetic acid was used to study the translocation and metabolism of this chemical in plants. The research provides insights into the metabolism of 2,4-D in etiolated bean plants (Jaworski et al., 1955).
Removing 2,4-Dichlorophenol from Aqueous Environments
This research explored using MgO nanoparticles as a catalyst in the ozonation process for removing 2,4-DCP from aqueous environments. The study provided optimal conditions for the removal process, achieving high efficiency under specific conditions (Mohammadi et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGKPVJAALUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370122 | |
| Record name | 2,4-Dichlorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenethyl alcohol | |
CAS RN |
81156-68-5 | |
| Record name | 2,4-Dichlorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



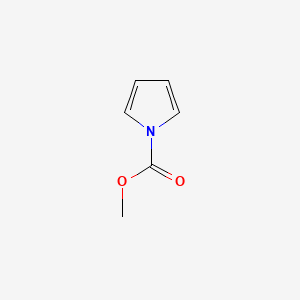
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
